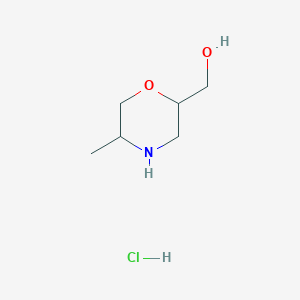
(5-Methylmorpholin-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylmorpholin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group and a methanol group attached to the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Methylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary amines.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce secondary amines .
Wissenschaftliche Forschungsanwendungen
(5-Methylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of (5-Methylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A parent compound with similar structural features but lacks the methyl and methanol groups.
N-Methylmorpholine: Similar to morpholine but with a methyl group attached to the nitrogen atom.
2-Methylmorpholine: A structural isomer with the methyl group attached to the second carbon of the morpholine ring.
Uniqueness: (5-Methylmorpholin-2-yl)methanol hydrochloride is unique due to the presence of both a methyl group and a methanol group on the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
1956369-21-3 |
|---|---|
Molekularformel |
C6H14ClNO2 |
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
(5-methylmorpholin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-4-9-6(3-8)2-7-5;/h5-8H,2-4H2,1H3;1H |
InChI-Schlüssel |
ANHSOVKVDCYFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(CN1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


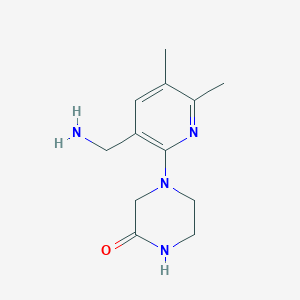

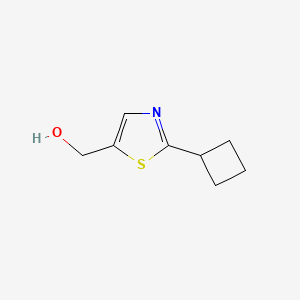


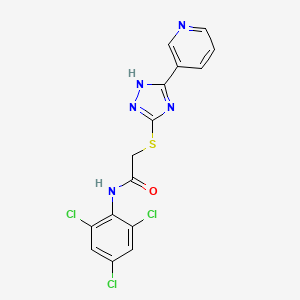
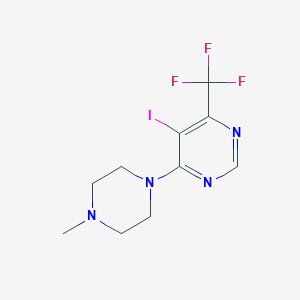

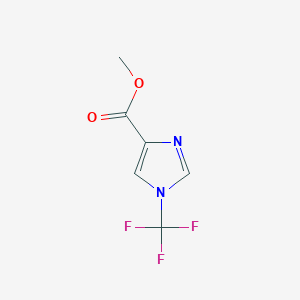
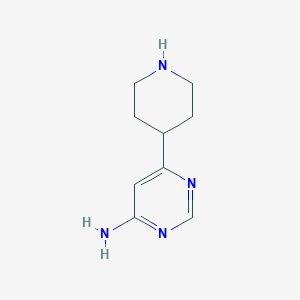
![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)

